Dehydro lercanidipine

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Development

Analytical labs frequently face misidentification when substituting generic lercanidipine impurities for the specific EP Impurity C. Dehydro lercanidipine (CAS 887769-34-8) is the discrete, pharmacopeia-defined oxidation product (aromatic pyridine) with a distinct retention time (~7.2 min) essential for accurate HPLC/UPLC quantification. • Enables ICH Q2(R1)-compliant method validation and ICH Q3A/B impurity control. • Supplied as a certified reference standard (≥98% purity) with full traceability for ANDA/NDA filings. • Sourced exclusively for QC, forced degradation, and metabolite identification in preclinical PK studies.

Molecular Formula C36H39N3O6
Molecular Weight 609.723
CAS No. 887769-34-8
Cat. No. B590241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro lercanidipine
CAS887769-34-8
Synonyms2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-Methyl Ester;  _x000B_2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl
Molecular FormulaC36H39N3O6
Molecular Weight609.723
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3
InChIKeyJIWNIVBUTXSUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Lercanidipine: Identity, Classification, and Procurement Baseline


Dehydro lercanidipine (CAS 887769-34-8; molecular formula C₃₆H₃₉N₃O₆; molecular weight 609.7 g/mol) is an oxidized, aromatic pyridine derivative of the dihydropyridine calcium channel blocker lercanidipine [1]. It is formally designated as the European Pharmacopoeia (EP) Impurity C and is recognized as the primary inactive metabolite of lercanidipine, formed via CYP3A4-mediated aromatization of the dihydropyridine ring . Commercially, it is supplied as a reference standard (typically ≥95% to 98% purity) for analytical method development, quality control (QC), and regulatory submissions such as ANDA and NDA filings . The compound exists as a pale yellow oil or gummy solid and is available both as the free base and as the hydrochloride salt (CAS 3030749-28-8) .

Regulatory Identity EP Impurity C / Lercanidipine Impurity D reference standard
Metabolite Context Primary inactive metabolite via CYP3A4-mediated aromatization
Analytical Use HPLC/UPLC method development, impurity quantification, stability studies

Why Generic Substitution Fails for This Impurity


Procurement of a lercanidipine-related substance for analytical or regulatory purposes cannot default to the parent API or a structurally similar impurity. Dehydro lercanidipine is a specific oxidation product (aromatic pyridine) resulting from the aromatization of lercanidipine's 1,4-dihydropyridine ring [1]. This structural change fundamentally alters its physicochemical properties—including a calculated XLogP3-AA of 7.2 and the absence of hydrogen bond donors [2]—compared to the parent drug. Consequently, it exhibits distinct chromatographic behavior and is recognized as the primary inactive metabolite . Generic substitution with other lercanidipine impurities (e.g., EP Impurity D, an ethyl ester analog, or EP Impurity E) is invalid because each impurity possesses a unique molecular identity, retention time, and acceptance criterion in pharmacopeial monographs [3]. The quantitative evidence below establishes why dehydro lercanidipine must be sourced as a discrete, well-characterized reference standard to ensure accurate identification, quantification, and control of this specific process-related impurity and major metabolite in lercanidipine drug substances and products.

Lercanidipine API Structural difference (dihydropyridine vs. pyridine) shifts retention time by +2.4 min, preventing direct peak assignment.
EP Impurity D / other process impurities Ethyl ester analog or synthetic byproduct, not the primary CYP3A4-derived metabolite — regulatory significance and identity differ.
Unqualified reference material Lack of pharmacopeial traceability and characterization data may not support regulatory submission or method validation.

Quantitative Differentiation Evidence


Structural and Chromatographic Differentiation from Parent Drug

Dehydro lercanidipine is structurally differentiated from its parent drug, lercanidipine, by the oxidation of the 1,4-dihydropyridine ring to a pyridine ring. This alteration eliminates the chiral center at the 4-position of the dihydropyridine and results in a distinct molecular weight (609.7 g/mol) and a characteristic reversed-phase HPLC retention time of approximately 7.2 minutes under validated, stability-indicating conditions, compared to lercanidipine which elutes at a retention time of 4.8 minutes [1]. The compound is explicitly identified as EP Impurity C and Lercanidipine Impurity D in pharmacopeial and commercial contexts [2].

Chromatographic Resolution
Head-to-head
RT +2.4 min vs. lercanidipine (7.2 min vs. 4.8 min)
Enables accurate peak identification in stability-indicating HPLC
Validated on Zorbax SB C18, 1.8 µm, pH 3.5 buffer/ACN gradient
Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Development

Primary Inactive Metabolite and Pharmacopeial Impurity Status

Dehydro lercanidipine is the main metabolite of lercanidipine, formed via CYP3A4-mediated aromatization. It is an inactive pyridine derivative . Unlike the parent drug, which is extensively metabolized (with no unchanged drug found in urine or feces), dehydro lercanidipine is a primary elimination product. In contrast, other related substances like EP Impurity D (an ethyl ester analog, CAS 210579-71-8) are synthetic byproducts, not primary metabolites .

Metabolite & Impurity Status
Class-level inference
Primary inactive CYP3A4 metabolite; designated EP Impurity C
Supports dual use in metabolite ID and impurity control, distinct from synthetic impurities
Source-specific review; not a synthetic byproduct (cf. Impurity D)
Drug Metabolism Pharmacokinetics Quality Control

Validated Stability-Indicating HPLC Method for Impurity Quantification

A validated rapid resolution liquid chromatography (RRLC) method specifically incorporates dehydro lercanidipine as one of the key process impurities and degradation products for which the method was validated for simultaneous determination. The method achieved chromatographic separation on a Zorbax SB C18 (50 × 4.6 mm, 1.8 μm) column with a short run time of 10 minutes, enabling quantification of more than 50 samples per day. The method was evaluated for its stability-indicating capability by hydrolytic, oxidative, thermal, thermal with moisture, and photolytic degradation studies [1]. This validated method demonstrates the compound's stability and utility as a reference standard, providing a direct benchmark for acceptable impurity levels in lercanidipine drug products.

Validated RRLC Method
Method context
>50 samples/day throughput; 10 min run; solution stable 48 h
Demonstrates fit-for-purpose quantitation in stability-indicating assays
Gradient RP‑RRLC, UV 220 nm; validated per ICH Q2(R1)
Analytical Method Validation Stability Studies Pharmaceutical Analysis

Pharmacological Inactivity and Safety Profile

Dehydro lercanidipine is an inactive metabolite, devoid of calcium channel blocking activity. This contrasts with the parent drug lercanidipine, which exhibits potent vasodilator activity, with an ED25 value in conscious spontaneously hypertensive rats comparable to felodipine and greater than amlodipine [1]. In clinical studies, lercanidipine at high doses (20 mg) shows a significantly lower rate of vasodilation-related adverse events (60.8%) compared to amlodipine 10 mg or nifedipine GITS 60 mg (76.8%) [2]. The metabolic conversion to inactive dehydro lercanidipine contributes to the overall safety and tolerability profile of the parent drug, underscoring the importance of monitoring this specific metabolite in pharmacokinetic and drug-drug interaction studies.

Metabolite Inactivity
Class-level inference
Pharmacologically inert; no calcium channel blockade
Prevents confounding of pharmacological readouts in PK/DDI studies
Parent drug AE rates reported in TOLERANCE study (observational)
Pharmacology Toxicology Drug Safety

Regulatory Recognition and Pharmacopeial Traceability

Dehydro lercanidipine is supplied as a reference standard with full characterization data and can be traced against pharmacopeial standards (USP or EP) upon request [1]. It is specifically designated as EP Impurity C and is a well-characterized reference material meeting stringent regulatory standards set by USP, EMA, JP, and BP [2]. This level of characterization and traceability is not uniformly available for all lercanidipine-related impurities. For instance, while other impurities like EP Impurity D are also available as reference standards, dehydro lercanidipine's dual role as a major metabolite and EP-specified impurity confers a higher regulatory significance and broader utility across development and QC applications .

Regulatory Traceability
Specification review
Traceable to EP/USP; meets EMA, JP, BP reference standard criteria
Supports defensible chain of custody for ANDA/NDA/DMF filings
Dual impurity/metabolite role confers higher regulatory significance
Regulatory Compliance Reference Standards Quality Assurance

High-Value Application Scenarios


Analytical Method Development and Validation

Dehydro lercanidipine is the primary reference standard for developing and validating HPLC or UPLC methods to quantify EP Impurity C in lercanidipine drug substances and finished products. Its distinct retention time (e.g., ~7.2 min under validated conditions) enables accurate peak identification and method specificity assessment, as demonstrated in published stability-indicating methods [1]. This ensures compliance with ICH Q2(R1) guidelines for method validation and ICH Q3A/B for impurity control.

Quality Control and Batch Release Testing

Pharmaceutical manufacturers and contract testing laboratories utilize dehydro lercanidipine as a certified reference material for routine quality control. It serves as the external standard for quantifying the level of this specific process impurity and degradation product in each batch, ensuring that it remains below the specified acceptance limit per pharmacopeial monographs [2]. Traceability to EP or USP standards provides defensible data for batch release and regulatory submissions.

Metabolite Identification and Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, dehydro lercanidipine is an essential reference standard for identifying and quantifying the primary inactive metabolite in biological matrices (e.g., plasma, urine). Its use is critical for assessing the extent of CYP3A4-mediated metabolism, evaluating potential drug-drug interactions, and constructing complete metabolic profiles, as it represents the major elimination product of lercanidipine .

Forced Degradation and Stability Studies

Stability studies under stress conditions (hydrolytic, oxidative, thermal, photolytic) employ dehydro lercanidipine to confirm its formation as a potential degradation product. The validated RRLC method, which includes this compound, enables the monitoring of its generation under various stress conditions, thereby establishing the degradation pathways of lercanidipine and confirming the stability-indicating nature of the analytical method [1].

Application
Selection Property
Validation Focus
Analytical method development & validation
Defined chromatographic retention (RT ~7.2 min) for peak specificity
Method specificity and system suitability per ICH Q2(R1)
Quality control & batch release testing
Certified EP Impurity C reference standard, traceable to EP/USP
Impurity limit compliance per pharmacopeial monograph
Metabolite identification & pharmacokinetic studies
Primary inactive CYP3A4 metabolite; distinct from synthetic impurities
Metabolic pathway confirmation and DDI study support
Forced degradation & stability studies
Inclusion in validated stability-indicating RRLC method
Degradation pathway mapping and product stability monitoring
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